4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

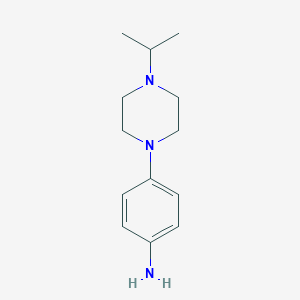

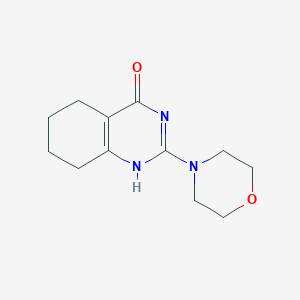

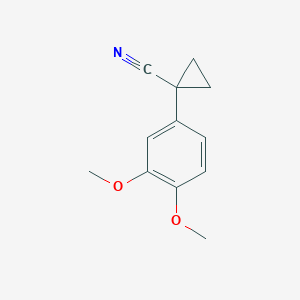

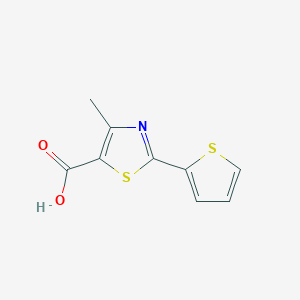

“4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide” is a chemical compound with the molecular formula C12H15N3S and a molecular weight of 233.33 g/mol . It is also known as “4-Isobutyl-5-phenyl-4H-1,2,4-triazole-3-thiol” and "4-(2-methylpropyl)-3-phenyl-1H-1,2,4-triazole-5-thione" .

Synthesis Analysis

The synthesis of similar compounds involves the condensation of methyl benzoate and methyl salicylate with various substituents . The structures of these compounds were established based on elemental analysis, Fourier transform infrared spectroscopy (FTIR), 1H nuclear magnetic resonance (NMR), and mass spectral data .Molecular Structure Analysis

The molecular structure of “4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide” can be analyzed using techniques such as IR absorption spectra and 1H-NMR . For example, the IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide” can be inferred from its molecular formula C12H15N3S and molecular weight 233.33 g/mol .Wissenschaftliche Forschungsanwendungen

Overview of Triazole Derivatives

Triazole derivatives, including 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide, have attracted significant interest in scientific research due to their versatile biological activities and potential for developing new drugs. The triazole core structure is fundamental in medicinal chemistry for creating compounds with diverse pharmacological properties. Recent patent reviews and literature surveys highlight the broad range of activities exhibited by triazole derivatives, including anti-inflammatory, antimicrobial, antitumoral, and antiviral effects, among others. These compounds are being explored for therapeutic applications against neglected diseases, cancer, microbial infections, and more (Ferreira et al., 2013; Ohloblina, 2022).

Advancements in Triazole Chemistry

The synthesis and evaluation of triazole derivatives are crucial for discovering new chemical entities with potential pharmacological applications. Recent advancements in the chemistry of 1,2,4-triazoles have focused on developing novel synthetic methods and exploring their reactivity to create compounds with enhanced biological activities. Studies have demonstrated the antioxidant and antiradical activities of certain triazole derivatives, suggesting their role in mitigating oxidative stress-related conditions (Kaplaushenko, 2019).

Application in Proton-Conducting Membranes

One innovative application of triazole derivatives is in the development of proton-conducting membranes for fuel cells. These membranes are critical components in fuel cell technology, enabling the efficient and effective generation of electricity from chemical reactions. Triazole-based polymers and copolymers have shown promising properties, such as high thermal stability, mechanical strength, and excellent proton conductivity, making them suitable for use in high-temperature fuel cell applications (Prozorova & Pozdnyakov, 2023).

Other Functional Applications

Besides medicinal and energy-related applications, triazole derivatives also find utility in various industrial and technological fields. These compounds have been utilized as corrosion inhibitors, components in advanced materials, and in agricultural products, demonstrating the multifunctionality of the triazole scaffold (Nazarov et al., 2021; Singh & Felix, 2003).

Safety And Hazards

The safety data sheet for “4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide” suggests that it should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of accidental release, it is advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and prevent the chemical from entering drains .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(2-methylpropyl)-3-phenyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3S/c1-9(2)8-15-11(13-14-12(15)16)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKHPCNVTZTQPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=NNC1=S)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359205 |

Source

|

| Record name | 4-(2-Methylpropyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide | |

CAS RN |

26029-10-7 |

Source

|

| Record name | 2,4-Dihydro-4-(2-methylpropyl)-5-phenyl-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26029-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Methylpropyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B181794.png)

![4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine](/img/structure/B181804.png)